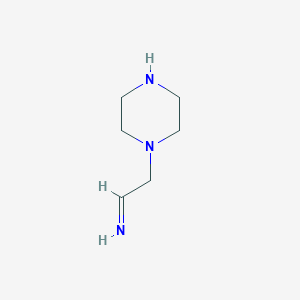
1-Piperazineethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanimine, also known as 1-(2-Aminoethyl)piperazine, is an organic compound with the molecular formula C₆H₁₅N₃ and a molecular weight of 129.2034 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperazine ring. This compound is commonly used in various chemical and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
1-Piperazineethanimine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-Piperazineethanimine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antifungal and antiviral agents.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanimine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanimine can be compared with other similar compounds such as:
Piperazine: The parent compound, which lacks the aminoethyl group, making it less reactive in certain chemical reactions.
N-Methylpiperazine: Contains a methyl group instead of an aminoethyl group, leading to different chemical and biological properties.
N,N-Dimethylpiperazine: Features two methyl groups, which significantly alter its reactivity and applications.
This compound stands out due to its unique combination of the piperazine ring and the aminoethyl group, providing a balance of reactivity and stability that is valuable in various applications.
Eigenschaften
CAS-Nummer |
871737-15-4 |
|---|---|
Molekularformel |
C6H13N3 |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2-piperazin-1-ylethanimine |
InChI |
InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2 |
InChI-Schlüssel |
DZCFEGFIXJLAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)


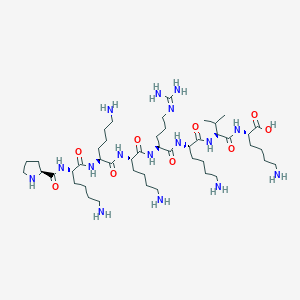
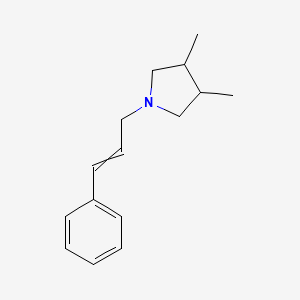
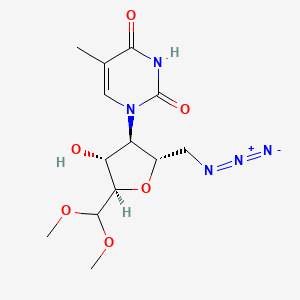
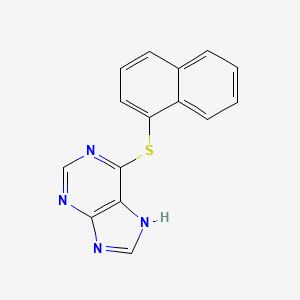
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)


![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
